5-Carboxymethylaminomethyl-2-thiouridine

aminoacylation tRNA binding affinity pre-steady-state kinetics

5-Carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U; CAS 78173-95-2) is a hypermodified 2-thiouridine nucleoside bearing a carboxymethylaminomethyl substituent at the C5 position of the thiouracil ring. It is located exclusively at the wobble position (position of bacterial tRNAᴳˡⁿ(UUG), where it enables dual recognition of CAA and CAG glutamine codons.

Molecular Formula C12H17N3O7S
Molecular Weight 347.35 g/mol
CAS No. 78173-95-2
Cat. No. B1228955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Carboxymethylaminomethyl-2-thiouridine
CAS78173-95-2
Synonyms5-(carboxymethylaminomethyl)-2-thiouridine
5-CMTU
Molecular FormulaC12H17N3O7S
Molecular Weight347.35 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CNCC(=O)O
InChIInChI=1S/C12H17N3O7S/c16-4-6-8(19)9(20)11(22-6)15-3-5(1-13-2-7(17)18)10(21)14-12(15)23/h3,6,8-9,11,13,16,19-20H,1-2,4H2,(H,17,18)(H,14,21,23)/t6-,8-,9-,11-/m1/s1
InChIKeyVKLFQTYNHLDMDP-PNHWDRBUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U) Procurement Guide: A tRNA Wobble-Modified Nucleoside for Precision Translation Studies


5-Carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U; CAS 78173-95-2) is a hypermodified 2-thiouridine nucleoside bearing a carboxymethylaminomethyl substituent at the C5 position of the thiouracil ring [1]. It is located exclusively at the wobble position (position 34) of bacterial tRNAᴳˡⁿ(UUG), where it enables dual recognition of CAA and CAG glutamine codons [2]. The compound belongs to the xnm⁵s²U family of bacterial wobble modifications, which also includes 5-methylaminomethyl-2-thiouridine (mnm⁵s²U), 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U), and 5-taurinomethyl-2-thiouridine (τm⁵s²U) [3]. Each family member occupies a distinct biological niche: cmnm⁵s²U is specific to glutamine-decoding tRNAs, whereas mnm⁵s²U serves lysine- and glutamate-decoding tRNAs in the same organisms [4].

Why 5-Carboxymethylaminomethyl-2-thiouridine Cannot Be Substituted by Generic 2-Thio-Uridine Analogs


The xnm⁵s²U modification family (mnm⁵s²U, cmnm⁵s²U, τm⁵s²U, mcm⁵s²U) exhibits deep structural and functional divergence that precludes simple substitution [1]. A non-2-thiolated analog such as cmnm⁵U lacks the sulfur-specific binding pocket utilized by glutaminyl-tRNA synthetase (GlnRS), resulting in a 3- to 4-fold reduction in tRNA binding affinity [2]. Conversely, mnm⁵s²U, despite possessing the 2-thio group, carries a methylamino rather than carboxymethylamino C5 substituent and is excluded from glutamine tRNA isoacceptors in vivo; it is found exclusively in tRNAᴸʸˢ and tRNAᴳˡᵘ [3]. Even within the same organism and same tRNA species, the relative proportion of cmnm⁵s²U versus mnm⁵s²U is tightly controlled by the bifunctional enzyme MnmC, which kinetically favors complete conversion of cmnm⁵s²U to mnm⁵s²U at a defined ratio [4]. Therefore, substitution of cmnm⁵s²U with any structurally similar analog will alter enzymatic recognition, codon pairing specificity, or both.

Quantitative Evidence Guide: 5-Carboxymethylaminomethyl-2-thiouridine vs. Closest Analogs for Scientific Procurement


cmnm⁵s²U Improves GlnRS tRNA Binding Affinity 4-Fold Beyond the 2-Thio Group Alone

Pre-steady-state aminoacylation kinetics using affinity-purified native E. coli tRNA₁ᴳˡⁿ (fully modified, containing cmnm⁵s²U₃₄), synthetic tRNA₁ᴳˡⁿ bearing s²U₃₄ as the sole modification, and completely unmodified tRNA₁ᴳˡⁿ transcript demonstrate that the exocyclic 2-thio moiety improves tRNA binding affinity to GlnRS by approximately 10-fold compared with the unmodified transcript, and the cmnm⁵ moiety provides an additional 4-fold improvement [1]. Quantitatively, the equilibrium dissociation constant Kd(tRNA) decreases from 1.84 μM (unmodified tRNA₁ᴳˡⁿ) to 1.6 μM (s²U₃₄ alone) to 0.47 μM (native tRNA with cmnm⁵s²U₃₄), representing a net 3.9-fold affinity enhancement attributable to the cmnm⁵ substituent [1]. No further improvement in Kd is observed upon addition of any other tRNA modification.

aminoacylation tRNA binding affinity pre-steady-state kinetics GlnRS

cmnm⁵s²U Exhibits a Distinct pKa and Zwitterionic Fraction Compared to mnm⁵s²U and τm⁵s²U

Potentiometric titration of a series of 18 modified uridines and 2-thiouridines established that the pKa of the N3H proton in cmnm⁵s²U is 7.36 ± 0.01 (25°C, 0.1 M NaCl), yielding a 52% zwitterionic fraction at physiological pH 7.4 [1]. This differs notably from the values for the closest analogs: mnm⁵s²U (pKa 7.28; 57% zwitterion) and τm⁵s²U (pKa 7.10; 67% zwitterion) [1]. The carboxymethyl group of cmnm⁵s²U introduces an additional deprotonation site (pKa for –CH₂COOH = 4.31), which is absent in mnm⁵s²U and τm⁵s²U [1]. These differences in protonation state directly influence codon pairing preference: zwitterionic forms facilitate the cmnm⁵s²U–G base pair via a 'new wobble' geometry, while non-ionizable C5-substituents favor alternative pairing modes [1].

pKa zwitterion ionization physiological pH

In Vivo Proportion of cmnm⁵s²U Is Tightly Regulated Relative to mnm⁵s²U in tRNAᴳˡⁿ

In both Salmonella enterica and E. coli tRNAᴳˡⁿ(UUG), the wobble position modification consists predominantly of cmnm⁵s²U (80%) with a minority of mnm⁵s²U (20%) [1]. This ratio is kinetically enforced by the bifunctional enzyme MnmC, which catalyzes the FAD-dependent demodification of cmnm⁵s²U → nm⁵s²U (Km = 600 nM, kcat = 0.34 s⁻¹) followed by SAM-dependent methylation of nm⁵s²U → mnm⁵s²U (Km = 70 nM, kcat = 0.31 s⁻¹) [2]. The enzyme is kinetically tuned to avoid build-up of the nm⁵s²U intermediate, ensuring that cmnm⁵s²U remains the dominant species in tRNAᴳˡⁿ while mnm⁵s²U dominates in tRNAᴸʸˢ and tRNAᴳˡᵘ [2].

tRNA modification stoichiometry MnmC kinetics bacterial tRNA

cmnm⁵s²U-Containing RNA Exhibits Thermodynamic Preference for G3 over A3 via Zwitterionic State

A recent systematic study of xnm⁵s²U-containing RNA oligomers demonstrated that the C5-aminoalkyl substituents in cmnm⁵s²U, mnm⁵s²U, and τm⁵s²U consistently decrease the thermodynamic stability of xnm⁵s²U–A duplexes while favoring xnm⁵s²U–G pairing through the adoption of a zwitterionic state [1]. The fraction of ionized species at pH 7.4 correlates inversely with base-pairing specificity for adenine, confirming that the zwitterionic cmnm⁵s²U form preferentially recognizes guanosine at the third codon position [1]. This property is distinct from non-ionizable C5-substituents such as mcm⁵s²U, which pair with G via an alternative Watson-Crick-like geometry [1].

hybridization thermodynamics codon-anticodon pairing zwitterion

The cmnm⁵ Group Independently Contributes 4-Fold to GlnRS Binding Beyond s²U and Is Resolved in a Dedicated Protein Pocket

Crystal structures of E. coli GlnRS bound to either unmodified tRNA₁ᴳˡⁿ(UUG) or native fully modified tRNA₁ᴳˡⁿ (containing cmnm⁵s²U₃₄) reveal that the 2-thio sulfur is accommodated in a mixed polar/hydrophobic pocket formed by Arg412, Asn413, and Val455, which is structurally incompatible with the 2-oxygen of unmodified uridine [1]. The cmnm⁵ moiety further orders a previously unobserved 11-amino-acid surface loop (residues Lys444–Gly454) in the distal β-barrel domain of GlnRS, creating additional stabilizing interactions that rationalize the 4-fold affinity improvement measured kinetically [1]. This structural feature is unique to the cmnm⁵ substituent; the smaller mnm⁵ group lacks the carboxymethyl extension and does not engage the same loop contacts [1].

crystal structure GlnRS recognition protein-RNA interaction

cmnm⁵s²U Distribution in Bacterial Phylogeny Differs from mnm⁵s²U, Reflecting Species-Specific tRNA Modification Pathways

Phylogenetic distribution analysis across bacterial genomes reveals that species lacking MnmC orthologs (e.g., certain Firmicutes) accumulate cmnm⁵s²U as the terminal wobble modification, whereas species possessing both MnmC domains convert cmnm⁵s²U to mnm⁵s²U [1]. In organisms such as Bacillus subtilis and Streptococcus mutans, the recently discovered radical SAM enzyme MnmL and methylase MnmM form an alternative pathway that processes cmnm⁵s²U through nm⁵s²U to mnm⁵s²U without a canonical MnmC enzyme [1]. This species-level divergence means cmnm⁵s²U can be either a terminal product or a pathway intermediate depending on the organism, making its independent procurement essential for investigating the native modification state of specific bacterial tRNAs [1].

phylogenetic distribution bacterial tRNA modification MnmC pathway

Research and Industrial Application Scenarios Where 5-Carboxymethylaminomethyl-2-thiouridine Provides Verifiable Advantage


Native tRNAᴳˡⁿ Reconstitution Assays Requiring Biologically Relevant GlnRS Binding Affinity

In any experiment where tRNA₁ᴳˡⁿ must be aminoacylated by E. coli GlnRS with native-like kinetics, cmnm⁵s²U is mandatory. Pre-steady-state kinetic data show that omitting the cmnm⁵ modification reduces tRNA binding affinity (Kd) from 0.47 μM to 1.6 μM—a 3.4-fold loss that cannot be compensated by the 2-thio group alone [1]. Use of unmodified or s²U-only tRNA will introduce a significant binding defect artifact.

Comparative Studies of Wobble-Dependent Codon Reading Fidelity in Bacterial Translation

The distinct zwitterionic fraction of cmnm⁵s²U (52% at pH 7.4 vs. 57% for mnm⁵s²U and 67% for τm⁵s²U) makes it an essential comparator when investigating how C5-substituent chemistry modulates G3 vs. A3 codon discrimination in the ribosomal A-site [2]. Substituting cmnm⁵s²U with mnm⁵s²U in such studies would confound interpretation of the role of the carboxymethyl group in decoding accuracy.

Biosynthetic Pathway Elucidation in MnmC-Deficient or Gram-Positive Bacterial Species

For bacterial species that naturally accumulate cmnm⁵s²U as a terminal product (e.g., organisms lacking MnmC or MnmLM pathways), cmnm⁵s²U is the native substrate for downstream enzymatic studies, not mnm⁵s²U [3]. Procuring cmnm⁵s²U enables authentic reconstitution of the biochemical pathway in B. subtilis, S. mutans, and other Firmicutes where the MnmL/MnmM alternative route operates.

Structural Biology of GlnRS–tRNA Recognition and Drug Targeting

Crystallographic studies demonstrate that the cmnm⁵ moiety induces ordering of the Lys444–Gly454 surface loop in GlnRS, a structural feature absent with s²U alone or with the shorter mnm⁵ group [1]. Structural biologists aiming to capture the complete native recognition interface must incorporate cmnm⁵s²U into the tRNA ligand.

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